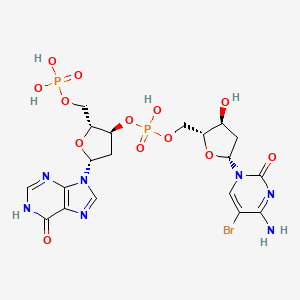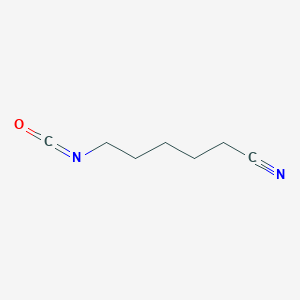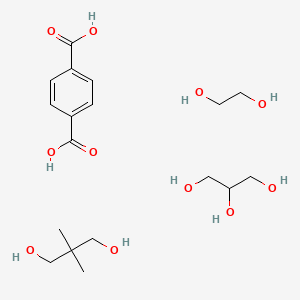
2,2-Dimethylpropane-1,3-diol;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol is a complex polymer known for its versatile applications in various industries. This compound is synthesized through the polymerization of 1,4-benzenedicarboxylic acid with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, and 1,2,3-propanetriol. It is characterized by its high molecular weight and unique structural properties, making it suitable for a wide range of applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol involves a polycondensation reaction. The reaction typically occurs in the presence of a catalyst, such as antimony trioxide or titanium butoxide, under high temperature and vacuum conditions. The monomers are heated to a temperature range of 200-280°C, allowing the removal of water or methanol as a byproduct, which drives the polymerization process forward.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors equipped with efficient mixing and heating systems. The process begins with the esterification of 1,4-benzenedicarboxylic acid with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol, and 1,2,3-propanetriol. The resulting ester is then subjected to polycondensation under controlled conditions to achieve the desired molecular weight and polymer properties. The final product is purified and processed into various forms, such as pellets or fibers, for commercial use.
化学反応の分析
Types of Reactions
1,4-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol undergoes several types of chemical reactions, including:
Esterification: The initial step in the polymerization process.
Polycondensation: The primary reaction leading to polymer formation.
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield the original monomers.
Common Reagents and Conditions
Catalysts: Antimony trioxide, titanium butoxide.
Solvents: Typically, no solvents are used in the polycondensation process, but solvents like toluene or xylene may be used in the esterification step.
Conditions: High temperature (200-280°C) and vacuum.
Major Products
The major product of these reactions is the high molecular weight polymer, which can be further processed into various forms depending on the intended application.
科学的研究の応用
1,4-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol has numerous applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of biodegradable polymers for tissue engineering and regenerative medicine.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives.
作用機序
The mechanism of action of this polymer is primarily based on its ability to form strong intermolecular bonds, resulting in high mechanical strength and thermal stability. The molecular targets and pathways involved include:
Intermolecular Hydrogen Bonding: Contributes to the polymer’s structural integrity.
Cross-linking: Enhances the polymer’s mechanical properties and resistance to degradation.
類似化合物との比較
Similar Compounds
Polyethylene Terephthalate (PET): Similar in structure but lacks the additional monomers (2,2-dimethyl-1,3-propanediol and 1,2,3-propanetriol).
Polybutylene Terephthalate (PBT): Similar but uses 1,4-butanediol instead of 2,2-dimethyl-1,3-propanediol and 1,2,3-propanetriol.
Uniqueness
1,4-Benzenedicarboxylic acid, polymer with 2,2-dimethyl-1,3-propanediol, 1,2-ethanediol and 1,2,3-propanetriol is unique due to its combination of monomers, which imparts distinct properties such as enhanced flexibility, biocompatibility, and biodegradability. These characteristics make it suitable for specialized applications in medical and industrial fields.
特性
CAS番号 |
42768-15-0 |
|---|---|
分子式 |
C18H32O11 |
分子量 |
424.4 g/mol |
IUPAC名 |
2,2-dimethylpropane-1,3-diol;ethane-1,2-diol;propane-1,2,3-triol;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C5H12O2.C3H8O3.C2H6O2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-5(2,3-6)4-7;4-1-3(6)2-5;3-1-2-4/h1-4H,(H,9,10)(H,11,12);6-7H,3-4H2,1-2H3;3-6H,1-2H2;3-4H,1-2H2 |
InChIキー |
LUETWJPNXUTTGX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)CO.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(C(CO)O)O |
関連するCAS |
42768-15-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl [3-(naphthalen-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14653715.png)

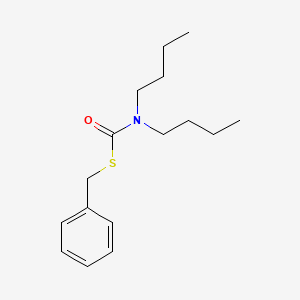
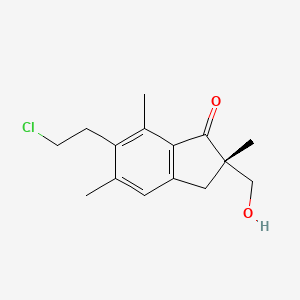
![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)

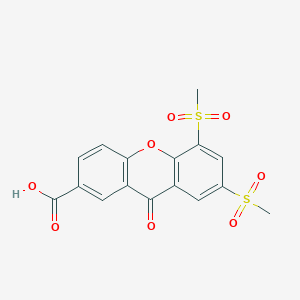
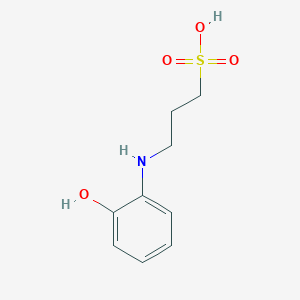
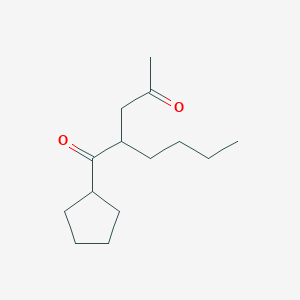
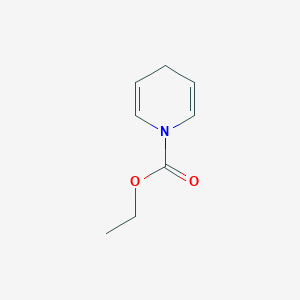
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)
